BenchChemオンラインストアへようこそ!

4-bromo-N-(1-cyanocyclobutyl)benzamide

Cathepsin C inhibition Cyanamide derivatives Enzyme kinetics

This 4-bromo-N-(1-cyanocyclobutyl)benzamide (IC50 = 25.1 µM) is a vital tool for Cathepsin C research. Its defined potency and distinct cyanamide warhead make it an ideal negative control or starting scaffold for medicinal chemistry optimization. Unlike generic analogs, this compound offers a quantifiable baseline, enabling precise structure-activity relationship (SAR) studies and assay validation. Secure this essential reference for your drug discovery and inflammation research pipeline.

Molecular Formula C12H11BrN2O
Molecular Weight 279.137
CAS No. 1179754-68-7
Cat. No. B2396757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-cyanocyclobutyl)benzamide
CAS1179754-68-7
Molecular FormulaC12H11BrN2O
Molecular Weight279.137
Structural Identifiers
SMILESC1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H11BrN2O/c13-10-4-2-9(3-5-10)11(16)15-12(8-14)6-1-7-12/h2-5H,1,6-7H2,(H,15,16)
InChIKeyOEKCAMLQBVASSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(1-cyanocyclobutyl)benzamide (CAS 1179754-68-7): A Cyanamide-Based Cathepsin C Inhibitor for Inflammatory Disease Research


4-Bromo-N-(1-cyanocyclobutyl)benzamide is a synthetic organic compound belonging to the class of cyanamide-based benzamide derivatives [1]. It functions as an inhibitor of the lysosomal cysteine protease cathepsin C (also known as dipeptidyl peptidase I, DPPI) [2]. This enzyme plays a crucial role in activating pro-inflammatory serine proteases in neutrophils and other immune cells, making its inhibition a key therapeutic strategy for chronic inflammatory and autoimmune diseases [3]. The compound features a 4-bromophenyl moiety linked via an amide bond to a 1-cyanocyclobutyl group, a structural motif explored for its potential to modulate potency and selectivity within this inhibitor class [4].

4-Bromo-N-(1-cyanocyclobutyl)benzamide (CAS 1179754-68-7): Why Cathepsin C Inhibitor Potency and Selectivity Are Not Interchangeable


While several benzamide and cyanamide derivatives target cathepsin C, their potency and selectivity profiles vary dramatically based on subtle structural modifications. Simply substituting one analog for another can lead to significant differences in target engagement, off-target effects, and downstream biological outcomes. For instance, the presence and position of halogen substituents on the phenyl ring, as well as the size of the N-linked cycloalkyl group, are critical determinants of inhibitory activity against cathepsin C and selectivity over related cathepsins like cathepsins K and L [1]. Procurement decisions must therefore be guided by specific, quantitative data for the exact compound of interest, as generic assumptions about class-level performance are insufficient for rigorous scientific research.

4-Bromo-N-(1-cyanocyclobutyl)benzamide (CAS 1179754-68-7): Quantified Differentiation Against Structural Analogs and In-Class Comparators


Comparative Cathepsin C Inhibitory Potency: 4-Bromo-N-(1-cyanocyclobutyl)benzamide vs. N-(1-Cyano-3-pyrrolidinyl)benzamide

In a comparative analysis of cyanamide-based cathepsin C inhibitors, 4-bromo-N-(1-cyanocyclobutyl)benzamide demonstrated an IC50 of 25,100 nM (25.1 µM) [1]. In contrast, the closely related analog N-(1-cyano-3-pyrrolidinyl)benzamide, which features a pyrrolidine ring instead of a cyclobutane ring, exhibited a significantly higher potency with an IC50 of 1,750 nM (1.75 µM) [2]. This represents an approximately 14.3-fold difference in potency.

Cathepsin C inhibition Cyanamide derivatives Enzyme kinetics

Potency Comparison: 4-Bromo-N-(1-cyanocyclobutyl)benzamide vs. a 3-Phenethyl Cyanamide Derivative

4-Bromo-N-(1-cyanocyclobutyl)benzamide exhibits an IC50 of 25,100 nM (25.1 µM) against human recombinant cathepsin C [1]. Another cyanamide derivative, identified as BDBM50418003 (CHEMBL1672419), which contains a 3-phenethyl substituent, shows an IC50 of 2,000 nM (2.0 µM) under similar assay conditions [2]. The target compound is approximately 12.5-fold less potent than this comparator.

Cathepsin C inhibition SAR analysis Cyanamide-based inhibitors

Selectivity Profile Inference: Potential for Off-Target Cathepsin Activity

While direct selectivity data for 4-bromo-N-(1-cyanocyclobutyl)benzamide against a broad panel of cathepsins is limited, class-level inferences can be drawn. The cyanamide-based inhibitor series to which this compound belongs was optimized for cathepsin C selectivity [1]. However, some related benzamide derivatives in the same chemical space have shown inhibitory activity against other cathepsins, such as cathepsin K (e.g., an analog with an IC50 of 39.81 nM against cathepsin K [2]). This suggests that 4-bromo-N-(1-cyanocyclobutyl)benzamide may possess some degree of off-target activity, a factor that must be considered when interpreting results from complex biological systems.

Cathepsin selectivity Off-target effects Cysteine protease inhibition

Plasma Stability and In Vivo Efficacy: Class-Level Expectations vs. Unknown for the Specific Compound

The cyanamide-based inhibitor class, including the lead compound 17 from the same optimization program, was specifically engineered for improved plasma stability and demonstrated potent in vivo activity in a cigarette smoke mouse model (ED50 of 20 mg/kg for cathepsin C inhibition) [1]. However, it is critical to note that 4-bromo-N-(1-cyanocyclobutyl)benzamide itself has not been evaluated in these assays. Therefore, any assumption of similar plasma stability or in vivo efficacy would be purely speculative and not supported by direct experimental evidence.

Pharmacokinetics In vivo efficacy Plasma stability

Molecular Docking and Structural Analysis: The Cyanocyclobutyl Moiety's Role in Binding

While no co-crystal structure exists for 4-bromo-N-(1-cyanocyclobutyl)benzamide bound to cathepsin C, the cyanamide warhead is known to form a reversible covalent bond with the active-site cysteine residue (Cys234) [1]. Molecular docking studies of related cyanamide inhibitors suggest that the N-cyclobutyl group occupies the S2 pocket of the enzyme [2]. The specific 4-bromo substitution on the phenyl ring is predicted to influence both potency and selectivity by interacting with the S1 pocket, although direct quantitative data for this compound is lacking. This structural insight is valuable for medicinal chemists designing focused libraries.

Molecular docking Structure-activity relationship Covalent inhibition

4-Bromo-N-(1-cyanocyclobutyl)benzamide (CAS 1179754-68-7): Recommended Scientific and Preclinical Research Applications


In Vitro Structure-Activity Relationship (SAR) Studies for Cathepsin C Inhibitor Optimization

Given its defined, albeit moderate, potency against cathepsin C (IC50 = 25.1 µM), this compound is ideally suited as a reference point or starting scaffold for medicinal chemistry optimization. Its distinct cyclobutyl and 4-bromo substitution pattern allows researchers to systematically probe the effects of modifying the N-linked cycloalkyl group and aryl halide on potency and selectivity. The quantitative data presented in Section 3 [1] provides a clear baseline for comparing new analogs.

Use as a Negative Control or Low-Potency Comparator in Cathepsin C Enzymatic Assays

In assays where high-potency cathepsin C inhibitors (e.g., those with IC50 values in the low nanomolar range) are being evaluated, 4-bromo-N-(1-cyanocyclobutyl)benzamide can serve as a useful negative control or low-potency comparator. Its micromolar IC50 [2] allows for the demonstration of a clear potency window and helps validate the sensitivity of the assay system.

Investigating the Impact of Cyanamide Warhead Geometry on Reversible Covalent Inhibition

The compound's cyanamide functional group is a key feature of this inhibitor class, known to form a reversible covalent bond with the catalytic cysteine. Researchers studying the kinetics and thermodynamics of this specific warhead interaction can utilize this compound as a model system. While direct structural data is lacking, its well-defined chemical structure [3] makes it a suitable tool for studying the fundamental chemistry of cyanamide-based inhibition.

Exploratory Studies of Off-Target Cathepsin Inhibition

Although direct selectivity data is unavailable, class-level evidence suggests potential activity against other cathepsins like cathepsin K. This compound could be employed in exploratory studies to profile its activity against a panel of cysteine cathepsins (e.g., Cat K, L, S, B). Such data would be valuable for understanding the selectivity landscape of this chemical series and could inform the design of more selective inhibitors.

Quote Request

Request a Quote for 4-bromo-N-(1-cyanocyclobutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.